1-methyl-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential implications in various fields, including medicinal chemistry and pharmaceuticals. This compound comprises a pyridine ring, a thienopyrimidine core, and additional functional groups that contribute to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide generally involves multiple steps:
Formation of the Thienopyrimidine Core: : This step may involve the cyclization of appropriate thiophene and pyrimidine precursors under specific conditions.
Substitution Reactions: : Introducing the 1-methyl and oxo groups through selective substitutions, often using reagents like methyl iodide or dimethyl sulfate.
Amidation: : Connecting the dihydropyridine and the thienopyrimidine parts via amide bond formation using reagents like carbodiimides or amino acid coupling reagents.
Industrial Production Methods
Scaling up to industrial production might necessitate the use of continuous flow reactors for efficient and controlled reaction conditions, leveraging catalysts to optimize yields and purity.
化学反应分析
Types of Reactions
1-methyl-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: : Potential transformation to corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: : Reduction of the oxo group to hydroxyl using reagents like sodium borohydride.
Substitution: : Halogenation or alkylation reactions using appropriate halogen or alkylating agents.
Common Reagents and Conditions
Common reagents include:
Methyl iodide: : For methylation.
mCPBA: : For oxidation reactions.
Sodium borohydride: : For reduction reactions.
Major Products Formed
N-oxides
Hydroxyl derivatives
Halogenated or alkylated products
科学研究应用
In Chemistry
The compound serves as a versatile building block in organic synthesis, especially in forming heterocyclic compounds.
In Biology
It is used in studying enzyme inhibition and binding mechanisms due to its structural complexity.
In Medicine
In Industry
Utilized as an intermediate in the synthesis of advanced pharmaceuticals and fine chemicals.
作用机制
The mechanism of action for 1-methyl-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide can vary:
Molecular Targets: : Likely interacts with specific protein receptors or enzymes.
Pathways Involved: : Involvement in biological pathways such as signal transduction or metabolic processes.
相似化合物的比较
1-methyl-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide stands out due to its unique combination of functional groups and heterocyclic structures. Similar compounds might include other thienopyrimidine derivatives or pyridine-based molecules, but none precisely replicate its molecular architecture and potential bioactivity.
Similar Compounds
Thienopyrimidine derivatives
Pyridine-based molecules with amide linkages
Compounds with similar substitution patterns
生物活性
The compound 1-methyl-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide (referred to as "the compound" hereafter) is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and pharmacological properties, supported by relevant studies and data.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of multiple functional groups that contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidinones, including the compound , exhibit significant anti-mycobacterial activity . In particular:
- Mycobacterium tuberculosis : The compound demonstrated inhibition against various strains, with a reported minimum inhibitory concentration (MIC) of 8 µg/mL against Mycobacterium tuberculosis H37Rv. Other derivatives showed inhibition percentages ranging from 30% to 68% against Mycobacterium smegmatis and Mycobacterium bovis BCG at concentrations around 30 µg/mL .
Compound | Target Strain | Inhibition Percentage | MIC (µg/mL) |
---|---|---|---|
Compound A | M. tuberculosis H37Rv | 68% | 8 |
Compound B | M. smegmatis MC2155 | 40% | - |
Compound C | M. bovis BCG | 30% | - |
Antitumor Activity
The compound has also been evaluated for its antitumor properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines:
- Karpas-422 Xenograft Model : The compound exhibited robust antitumor effects when dosed at 160 mg/kg BID, indicating its potential as an oncology therapeutic agent .
Pharmacological Properties
The compound's pharmacological profile suggests it may act through multiple mechanisms:
- Calcium Channel Modulation : Similar compounds have been noted to function as L-type calcium channel blockers, which could contribute to their antihypertensive effects .
- Enzyme Inhibition : Some derivatives are reported to inhibit acetylcholinesterase activity, which may have implications for neurodegenerative diseases .
Study on Antimycobacterial Activity
A comprehensive study evaluated a series of thieno[2,3-d]pyrimidinone derivatives for their antimycobacterial activity. The results indicated that specific modifications in the molecular structure significantly enhanced their efficacy against Mycobacterium strains .
Antitumor Efficacy in Clinical Trials
In ongoing clinical trials, the compound has shown promise in treating malignancies associated with dysregulation of the Polycomb repressive complex 2 (PRC2). By targeting EZH2, a key component of PRC2, the compound effectively reduced tumor growth in preclinical models .
属性
IUPAC Name |
1-methyl-2-oxo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-18-6-2-3-10(14(18)21)13(20)16-5-7-19-9-17-11-4-8-23-12(11)15(19)22/h2-4,6,8-9H,5,7H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXLCGHFIGCIIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。